

parthenolide structural analogs activity comparison

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Compound Focus: Parthenolide

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Parthenolide and Key Structural Analogs

Parthenolide (PTL) is a sesquiterpene lactone natural product, primarily isolated from the feverfew plant (*Tanacetum parthenium*). Its biological activity is largely attributed to the presence of two key electrophilic motifs: an **α -methylene- γ -lactone ring** and an **epoxide group** [1] [2]. These groups enable PTL to react with nucleophilic cysteine residues in target proteins, leading to covalent modification and modulation of their function [3].

The table below summarizes the core characteristics of PTL and its most significant analogs.

Compound Name	Core Structural Features	Key Biological Activities & Notes
Parthenolide (PTL) [1] [2]	Native structure with α -methylene- γ -lactone and epoxide.	Broad-spectrum activity; original compound with poor solubility and bioavailability.
DMAPT (Dimethylaminoparthenolide) [1] [4]	PTL with a dimethylamino group added to the lactone ring.	A water-soluble prodrug of PTL; solubility >1000x greater than PTL; shows enhanced bioavailability and efficacy in cancer models [1].

Compound Name	Core Structural Features	Key Biological Activities & Notes
Micheliolide (MCL) [4]	A PTL-derived guaianolide with a lactone ring but greater stability.	More stable than PTL under acidic/basic conditions; retains anti-inflammatory and anticancer activities.
DMAMCL (Dimethylaminomicheliolide) [4]	A prodrug of MCL with a dimethylamino group.	Improved stability and lower toxicity than PTL; slowly releases MCL <i>in vivo</i> ; can cross the blood-brain barrier.
PTL-Chalcone Hybrids (e.g., 10d) [5]	Chemical hybrid combining PTL and a chalcone moiety.	Designed to target multiple pathways; compound 10d showed anti-proliferative activity ~41x stronger than PTL in lung cancer cells [5].
C-7 Hydroxycarbamate/Urea Analogs [3]	PTL modified at the C-7 position via acylnitrosone reaction.	Preserves the Michael acceptor motif; increases polarity and solubility; showed selective activity against <i>Mycobacterium tuberculosis</i> .

Quantitative Activity Comparison

The following table consolidates key experimental data for these compounds from recent studies, providing a direct comparison of their potency.

Compound	Experimental Model / Assay	Key Metric & Result	Citation
Parthenolide (PTL)	<i>M. tuberculosis</i> H37Rv (virulent strain)	MIC90: 16 µg/mL [3]	
	Lung Adenocarcinoma (H1975 cells)	IC50: ~10 µM (used as treatment concentration) [6]	

Compound	Experimental Model / Assay	Key Metric & Result	Citation
	Non-Small Cell Lung Cancer (NSCLC) cell lines	Anti-proliferative activity (parent compound for comparison) [5]	
PTL-Chalcone Hybrid (10d)	Non-Small Cell Lung Cancer (NSCLC) cell lines	Anti-proliferative activity ~40.9x stronger than PTL [5]	
C-7 Hydroxycarbamate Analogs	<i>M. tuberculosis</i> H37Rv	Several analogs showed improved activity over PTL (exact MIC values in source) [3]	
	<i>Staphylococcus aureus</i>	Selective analogs showed potent activity (exact MIC values in source) [3]	

Detailed Experimental Protocols

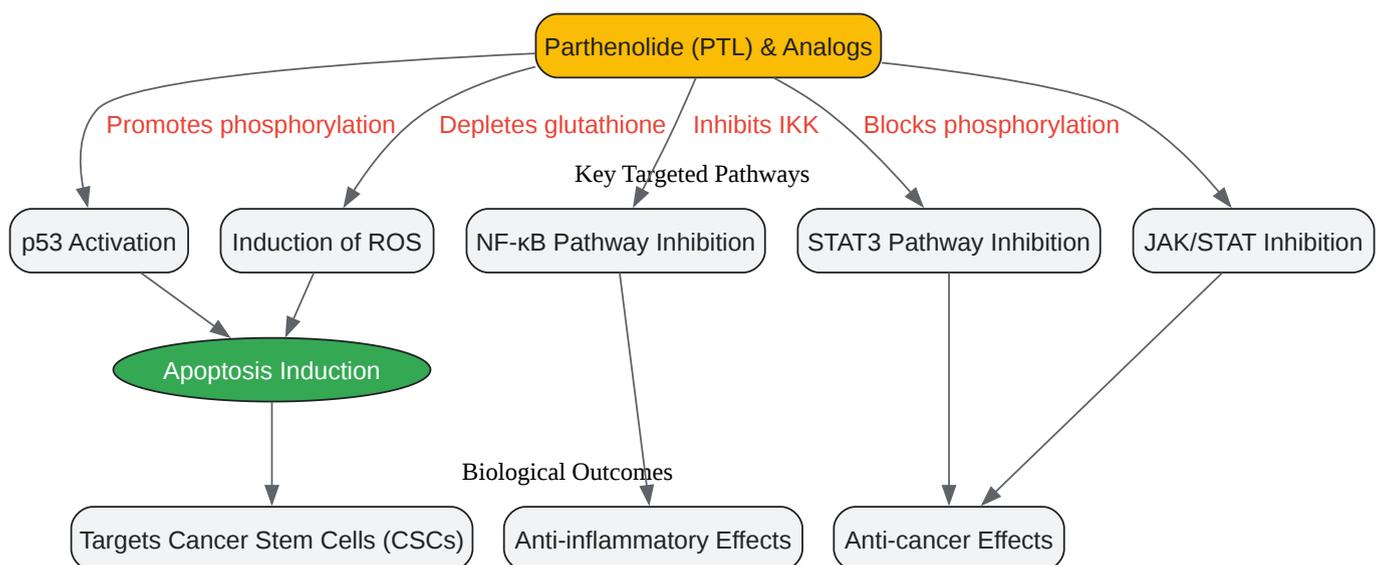
To ensure reproducibility, here are the methodologies from key studies cited in this guide.

- **Synthesis of C-7 Hydroxycarbamate/Urea Analogs [3]:**
 - **Procedure:** Commercially available **parthenolide** undergoes an acylnitroso-ene reaction with hydroxylamine-functionalized building blocks (hydroxyureas or hydroxycarbamates).
 - **Key Step:** The hydroxylamine compound is oxidized *in situ* to a reactive nitroso derivative using oxygen (O₂) as the oxidant in a catalytic system of CuCl (0.05 eq.) and pyridine (0.125 eq.) in THF solvent.
 - **Outcome:** This method is regioselective and stereoselective, producing analogs where the Michael acceptor motif is preserved.
- **Anti-Proliferation Assay (Lung Cancer) [5]:**
 - **Cell Lines:** Human non-small cell lung cancer (NSCLC) cell lines.
 - **Procedure:** Cells are treated with various concentrations of the test compounds (e.g., PTL-chalcone hybrids). After a specified incubation period, cell viability is measured using standard assays (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC₅₀).
- **Antimycobacterial Activity Assay [3]:**

- **Organism:** Virulent *Mycobacterium tuberculosis* H37Rv strain.
- **Assay:** The **Resazurin Microtiter Assay (REMA)** is used.
- **Procedure:** Compounds are dissolved in DMSO and tested across a range of concentrations (e.g., 300 μ M to 2.3 μ M). After 7 days of incubation, resazurin is added. A color change from blue to pink indicates bacterial metabolic activity. The **MIC90** is defined as the minimum concentration that inhibits 90% of bacterial growth compared to the negative control.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of **parthenolide** and its analogs are mediated through the modulation of multiple critical signaling pathways in cancer cells. The diagram below illustrates the key mechanistic targets.



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Key Insights for Research and Development

- **Strategies for Improving Drugability:** The primary focus in developing PTL analogs has been to address its **poor water solubility and low oral bioavailability** [1] [4]. This has been achieved through two main approaches: creating water-soluble prodrugs (e.g., DMAPT, DMAMCL) and synthesizing hybrid molecules to enhance potency and multi-target action [5].
- **The Multi-Target Advantage:** Unlike many targeted therapies, **parthenolide** and its advanced analogs exert effects on multiple fronts simultaneously—inducing oxidative stress (ROS), inhibiting pro-survival transcription factors (NF- κ B, STAT3), and activating tumor suppressor pathways (p53). This polypharmacology can help overcome drug resistance, a common challenge in cancer therapy [2].
- **Beyond Oncology:** While promising in cancer, the biological activity of these compounds is broad. Recent research highlights their potential in targeting **gram-positive bacteria** and **Mycobacterium tuberculosis**, opening avenues for infectious disease therapeutic development [3].

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